

Physical and chemical properties of (3R,4R)-1-Benzylpyrrolidine-3,4-diol

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Compound of Interest

Compound Name: (3R,4R)-1-Benzylpyrrolidine-3,4-diol

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An In-depth Technical Guide on (3R,4R)-1-Benzylpyrrolidine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-1-Benzylpyrrolidine-3,4-diol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined pyrrolidine core serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **(3R,4R)-1-Benzylpyrrolidine-3,4-diol**, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Chemical and Physical Properties

(3R,4R)-1-Benzylpyrrolidine-3,4-diol is a white to off-white crystalline solid. The presence of the benzyl group provides a degree of lipophilicity, while the diol functionality imparts hydrophilicity, resulting in a molecule with mixed polarity.

Table 1: Physical and Chemical Properties of **(3R,4R)-1-Benzylpyrrolidine-3,4-diol**

| Property | Value | Reference |
|------------------------------|--|-----------|
| Molecular Formula | C ₁₁ H ₁₅ NO ₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | Off-white to yellow to light brown powder, crystals, and/or chunks | [2] |
| Melting Point | 94-100 °C | [2] |
| Boiling Point | 329.46 °C (rough estimate) | [2] |
| Density | 1.0945 (rough estimate) | [2] |
| pKa (Predicted) | 13.99 ± 0.40 | [3] |
| XLogP3 | 0.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | |

Note: Some physical properties are estimated and should be considered as such.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **(3R,4R)-1-Benzylpyrrolidine-3,4-diol** provides characteristic signals corresponding to the protons of the pyrrolidine ring, the benzyl group, and the hydroxyl groups. A representative ¹H NMR spectrum is shown in Figure 1.

Table 2: ¹H NMR Spectral Data of (3S,4S)-1-Benzylpyrrolidine-3,4-diol (Isomer for comparison)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|---|
| 7.20-7.35 | m | 5H | Aromatic protons (C ₆ H ₅) |
| 4.84 | br s | 2H | OH |
| 3.84 | m | 2H | CH-OH |
| 3.57 | d | 1H | N-CH ₂ (benzyl) |
| 3.46 | d | 1H | N-CH ₂ (benzyl) |
| 2.74 | dd | 2H | N-CH ₂ (ring) |
| 2.30 | dd | 2H | N-CH ₂ (ring) |

Note: Data is for the (3S,4S) isomer, which is expected to have a very similar spectrum to the (3R,4R) isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. The expected chemical shifts are outlined in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for a Pyrrolidine Diol Derivative

| Chemical Shift (ppm) | Assignment |
|------------------------|----------------------------|
| 138.42 | Quaternary Aromatic C |
| 132.82, 131.41, 130.68 | Aromatic CH |
| 87.71 | CH-OH |
| 66.25 | CH-OH |
| 60.97 | N-CH ₂ (benzyl) |
| 60.32 | N-CH ₂ (ring) |
| 57.00 | N-CH ₂ (ring) |

Note: These are predicted values for a similar fluorinated derivative and may differ slightly for the title compound.[5]

Infrared (IR) Spectroscopy

The IR spectrum of **(3R,4R)-1-Benzylpyrrolidine-3,4-diol** is characterized by the presence of a broad O-H stretching band, C-H stretching bands for both sp^3 and sp^2 hybridized carbons, and C-N and C-O stretching vibrations.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------|
| 3300-3500 | Strong, Broad | O-H Stretch (hydroxyl groups) |
| 3000-3100 | Medium | C-H Stretch (aromatic) |
| 2850-2960 | Medium | C-H Stretch (aliphatic) |
| 1450-1600 | Medium-Weak | C=C Stretch (aromatic ring) |
| 1000-1200 | Strong | C-O Stretch (hydroxyl groups) |
| 1000-1200 | Medium | C-N Stretch |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

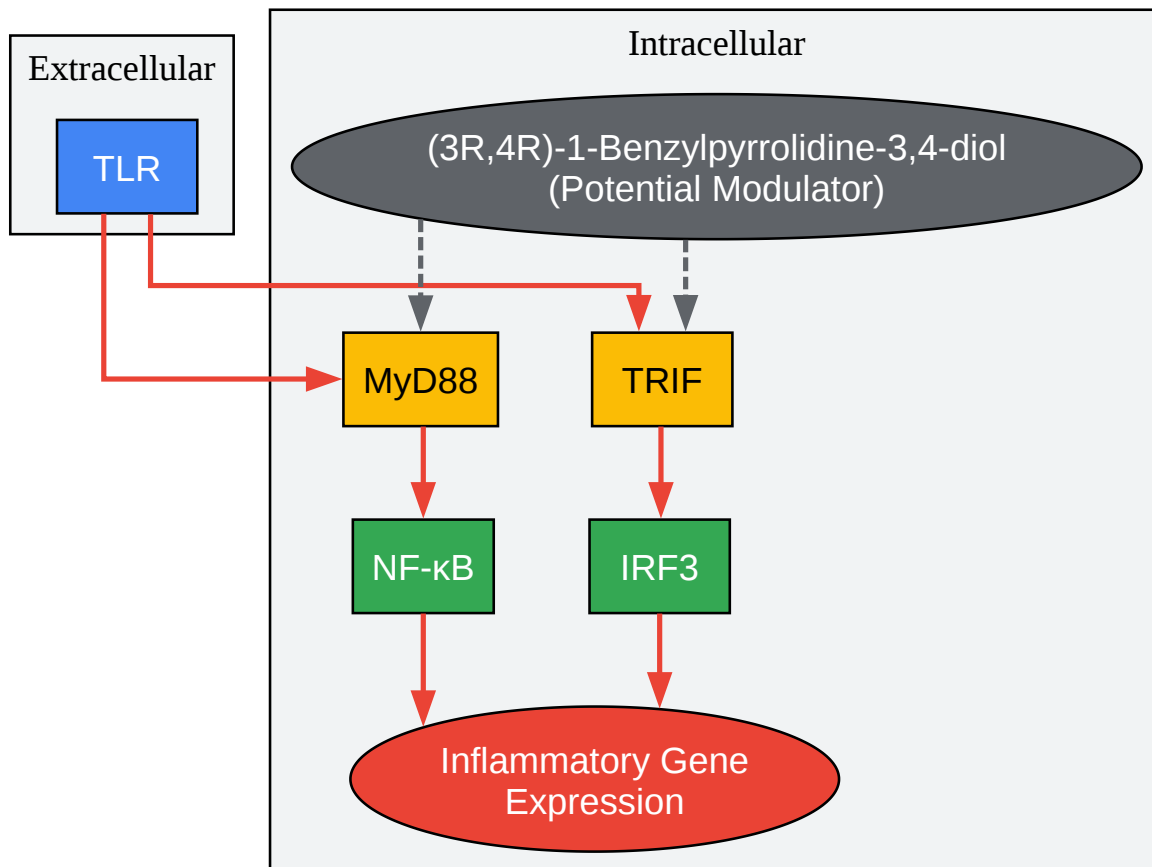
Table 5: Expected Mass Spectrometry Data

| m/z | Ion |
|-----|------------------------------|
| 193 | $[M]^+$ |
| 175 | $[M - H_2O]^+$ |
| 162 | $[M - CH_2OH]^+$ |
| 91 | $[C_7H_7]^+$ (Tropylium ion) |

Experimental Protocols

Synthesis of (3R,4R)-1-Benzylpyrrolidine-3,4-diol

This protocol describes a common method for the synthesis of (3R,4R)-1-Benzylpyrrolidine-3,4-diol starting from L-tartaric acid.[\[1\]](#)



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- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
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